![molecular formula C18H14BrFN2O2S B3206350 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1040667-91-1](/img/structure/B3206350.png)
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide, also known as BFA-12, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of cancer research. BFA-12 is a small molecule inhibitor that has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Mechanism of Action
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of numerous cellular processes, including cell growth and survival. By inhibiting HSP90, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide induces cell death in cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. In addition, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has also been shown to exhibit some degree of toxicity in normal cells at high concentrations, indicating that further optimization of its dosing regimen may be necessary.
Future Directions
For research on 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide could include the development of more potent analogs with improved selectivity and reduced toxicity, as well as the investigation of its potential use in combination with other cancer therapies. In addition, further studies could be conducted to elucidate the precise mechanisms by which 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide induces cell death in cancer cells.
Scientific Research Applications
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been extensively studied in preclinical models of cancer, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2S/c1-11-5-6-14(20)8-15(11)22-17(23)10-25-18-21-9-16(24-18)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNGFDTZGJFKSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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